molecular formula C22H22Cl2N4O2 B2594906 2,4-dichloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1428350-15-5

2,4-dichloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No. B2594906
CAS RN: 1428350-15-5
M. Wt: 445.34
InChI Key: HBHATQWOGVFUDM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H22Cl2N4O2 and its molecular weight is 445.34. The purity is usually 95%.
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Scientific Research Applications

Novel Chemical Synthesis and Characterization

  • Studies on pyridine derivatives have led to the development of new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity. The synthesis of chiral linear and macrocyclic bridged pyridines from pyridine-2,6-dicarbonyl dichloride demonstrates the potential for creating compounds with significant antimicrobial properties (Al-Salahi et al., 2010).

Biological and Pharmacological Applications

  • Nootropic agents : The transformation of pyrrolidine derivatives into carboxamides and their evaluation for nootropic activity suggests a pathway for developing cognitive enhancers. This research underscores the versatility of pyrrolidine-based compounds in medicinal chemistry (Valenta et al., 1994).
  • Anti-inflammatory activity : Heterocyclic systems fused to a thiophene moiety, synthesized using citrazinic acid, show good anti-inflammatory activity. This indicates the potential of such compounds in the development of new anti-inflammatory drugs (Amr et al., 2007).

Material Science and Luminescence

  • Aggregation enhanced emission (AEE) : Pyridyl substituted benzamides with AEE and multi-stimuli-responsive properties demonstrate the application of organic compounds in developing new materials for sensing, imaging, and electronic devices. The study on 1,8-naphthalimide derivatives connected to benzoic acid chloride highlights the potential of such compounds in material science (Srivastava et al., 2017).

Anticancer Research

  • Anticancer evaluation : The synthesis and biological screening of phthalazine derivatives, including their evaluation as antimicrobial agents, provide a foundation for exploring these compounds in anticancer research. The structural diversity and biological activity suggest their potential utility in developing new anticancer therapies (El-Wahab et al., 2011).

properties

IUPAC Name

2,4-dichloro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2/c23-15-7-8-18(19(24)13-15)21(29)25-14-20-16-5-1-2-6-17(16)22(30)28(26-20)12-11-27-9-3-4-10-27/h1-2,5-8,13H,3-4,9-12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHATQWOGVFUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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